molecular formula C18H14N4O2S B2818312 2-((5-Benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetic acid

2-((5-Benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetic acid

Cat. No.: B2818312
M. Wt: 350.4 g/mol
InChI Key: LYFWQYDKDTVARC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-Benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetic acid (CAS 443121-77-5) is a high-purity chemical compound offered for research purposes. This hybrid molecule features a [1,2,4]triazino[5,6-b]indole core structure, which integrates a 1,2,4-triazole ring fused with an indole system, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure is further functionalized with a benzyl group at the 5-position and a thioacetic acid side chain at the 3-position, contributing to its potential for molecular interactions . The core structural motifs present in this compound are of significant interest in anticancer research. The 1,2,4-triazine scaffold has been investigated as a central core in molecular hybrids designed for antiproliferative activity . Furthermore, structurally related compounds featuring the [1,2,4]triazino[5,6-b]indole system, such as the known SIRT1 inhibitor Inauzhin, have demonstrated promising biological profiles, including the ability to inhibit cell proliferation and induce senescence and apoptosis in a range of human cancer cell lines through a p53-dependent mechanism . This suggests potential research applications for this chemical class in studying oncogenic pathways. With a molecular formula of C₁₈H₁₄N₄O₂S and a molecular weight of 350.39 g/mol, this compound is supplied for research use only . It is intended for laboratory investigations by qualified professionals and is strictly not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c23-15(24)11-25-18-19-17-16(20-21-18)13-8-4-5-9-14(13)22(17)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFWQYDKDTVARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-Benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetic acid is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a unique structural configuration comprising a triazine ring fused with an indole moiety, which is linked to an acetic acid group via a thioether bond. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry.

  • Molecular Formula : C25H21N5O2S
  • Molar Mass : Approximately 455.53 g/mol
  • CAS Number : 550301-63-8

Biological Activities

Preliminary studies suggest that compounds with similar structural motifs exhibit a range of biological activities:

  • Anticancer Activity :
    • Research indicates that derivatives of triazino-indole compounds demonstrate significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against human cancer cells (e.g., A-431 and Jurkat cells) .
    • The presence of specific substituents on the indole and triazine rings appears to enhance anticancer efficacy, potentially through mechanisms involving apoptosis induction .
  • Antimicrobial Properties :
    • Compounds related to 2-((5-Benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetic acid have been evaluated for antibacterial and antifungal activities. For example, certain derivatives exhibited potent activity against Mycobacterium tuberculosis with IC50 values as low as 2.03 µM .
    • The structural characteristics of these compounds may contribute to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
  • Anti-inflammatory Effects :
    • Some studies have reported that triazine and indole derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. The mechanism of action may involve the modulation of pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

The unique combination of the triazine-indole core and various substituents significantly influences the biological activity of the compound. Key findings include:

Compound NameKey FeaturesBiological Activity
2-((5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(2-methoxyphenyl)acetamideMethyl group substitutionEnhanced anticancer activity
2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamideDifferent triazole structureAntimicrobial effects

The modifications on the benzyl and methoxy groups were found to affect both potency and selectivity towards specific biological targets.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Cytotoxicity Assessment :
    • A study evaluated a series of triazino-indole derivatives for their cytotoxic effects on cancer cell lines using MTT assays. Results indicated that certain substitutions led to significant increases in cytotoxicity compared to standard drugs like doxorubicin .
  • Molecular Docking Studies :
    • Molecular docking simulations have been employed to predict the binding affinity of these compounds to various biological targets, such as carbonic anhydrase and Bcl-2 proteins. These studies help elucidate the interaction mechanisms at a molecular level and guide further modifications for enhanced activity .

Scientific Research Applications

Biological Activities

Recent studies have highlighted several promising biological activities associated with this compound:

  • Anticancer Activity :
    • Research indicates that derivatives of triazino-indoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures have shown IC50 values below 100 μM against HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines .
    • The presence of specific substituents on the benzyl group can enhance the anticancer efficacy, indicating a structure-activity relationship that warrants further investigation .
  • Antibacterial and Antitubercular Properties :
    • Compounds with a similar triazine framework have demonstrated broad-spectrum antibacterial activity. For example, certain derivatives showed significant effectiveness against Mycobacterium smegmatis, with minimum inhibitory concentrations comparable to established antibiotics like Rifampicin .
    • The incorporation of electron-withdrawing groups on the phenyl ring has been noted to enhance antibacterial activity, suggesting that modifications to the chemical structure can lead to improved therapeutic outcomes .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes related to bacterial growth or cancer cell proliferation. For instance, some derivatives have been shown to inhibit leucyl-tRNA synthetase, a crucial enzyme in protein synthesis in bacteria .

Case Studies

Several case studies provide insight into the practical applications of this compound:

  • Study on Anticancer Activity :
    A series of triazine derivatives were synthesized and evaluated for their anticancer properties. The most active compounds induced apoptosis in cancer cells, demonstrating their potential as therapeutic agents in oncology .
  • Antimicrobial Evaluation :
    In a comparative study, derivatives of 2-((5-Benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetic acid were tested against various bacterial strains. Results indicated that certain modifications significantly increased their antibacterial potency compared to traditional antibiotics .

Comparative Data Table

Application AreaCompound ActivityReference
Anticancer ActivityIC50 < 100 μM against HCT-116
Antibacterial ActivityEffective against Mycobacterium
MechanismInhibition of leucyl-tRNA synthetase

Comparison with Similar Compounds

Substituent Variations at the 5-Position

The 5-position substituent significantly influences bioactivity and selectivity:

Compound Name 5-Position Substituent Key Findings Reference
Target Compound Benzyl Structural analog of CMTI; benzyl group may enhance lipophilicity and binding affinity .
Cemtirestat (CMTI) H (unsubstituted) Potent ALR2 inhibitor (IC₅₀ ~10 nM) but moderate selectivity over ALR1 .
2-(3-Oxo-2,3-dihydro-5H-[1,2,4]triazino[5,6-b]indol-5-yl)acetic acid (OTI) Oxo group at 3-position 10× higher ALR2 selectivity than CMTI; oxo group improves enzyme-ligand interactions .
2-((5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetic acid Methyl Reduced steric bulk compared to benzyl; used as a precursor for acetamide derivatives (e.g., compounds 23–27) .
OTI-8 2-Carbamoylbenzyl Enhanced ALR2 inhibition (IC₅₀ = 0.8 µM) via additional hydrogen bonding .
2-[(8-Ethoxy-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-propylacetamide Ethyl + methyl Ethoxy group at 8-position may modulate solubility; methyl at 5-position retains activity .

Key Insights :

  • The benzyl group in the target compound likely enhances lipophilicity and target engagement compared to smaller substituents like methyl .
  • Substitutions with electron-withdrawing groups (e.g., oxo in OTI) improve selectivity by optimizing interactions with ALR2’s hydrophobic pocket .

Modifications at the 3-Position Thioacetic Acid Moiety

The 3-position thioacetic acid group is critical for enzyme inhibition:

Compound Name 3-Position Modification Activity/Selectivity Impact Reference
Target Compound Thioacetic acid Acidic group mimics natural substrates of ALR2 .
N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) Acetamide with 4-bromophenyl Bromine enhances halogen bonding; purity >95% .
2-((8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide (27) Bromo at 8-position + acetamide Dual bromo substituents increase molecular weight (507.2 g/mol) and steric hindrance .
2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide Ethoxyphenyl acetamide Ethoxy group improves solubility (logP reduction) .

Key Insights :

  • Conversion of the carboxylic acid to acetamide derivatives (e.g., compounds 23–27) retains activity while improving cell permeability .
  • Halogenation (e.g., bromo) at the indole 8-position enhances binding but may reduce solubility .

Key Insights :

  • Hybridization with benzoxazole (e.g., compound VI) expands therapeutic applications beyond ALR2 inhibition .
  • The target compound’s benzyl group could be adapted for hybrid designs to target multiple enzymes.

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